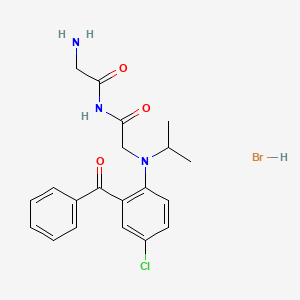
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group, a cyano group, and a methylanilino group attached to a prop-2-enamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide typically involves the reaction of substituted anilines with cyanoacetamides. One common method involves the treatment of substituted anilines with alkyl cyanoacetates under specific reaction conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-2-cyano-N-methyl-3-(4-methylanilino)prop-2-enamide
- 3-amino-2-cyano-N-methyl-3-(2-methylanilino)prop-2-enamide
- 3-amino-2-cyano-N-methyl-3-(3-chloroanilino)prop-2-enamide
Uniqueness
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
74905-54-7 |
|---|---|
Formule moléculaire |
C12H14N4O |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
3-amino-2-cyano-N-methyl-3-(3-methylanilino)prop-2-enamide |
InChI |
InChI=1S/C12H14N4O/c1-8-4-3-5-9(6-8)16-11(14)10(7-13)12(17)15-2/h3-6,16H,14H2,1-2H3,(H,15,17) |
Clé InChI |
ONMUNIRGWDHOCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=C(C#N)C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





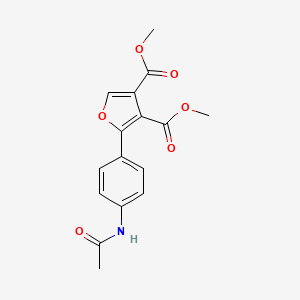

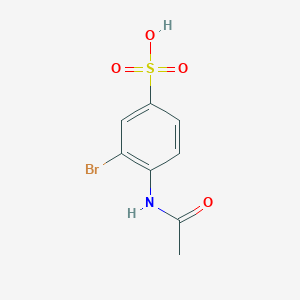
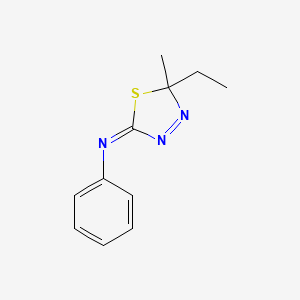
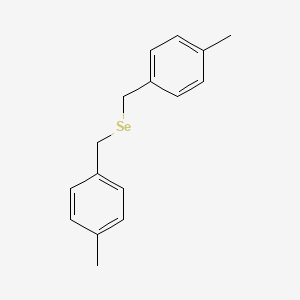

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
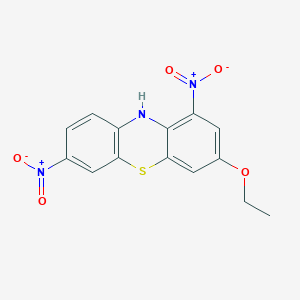
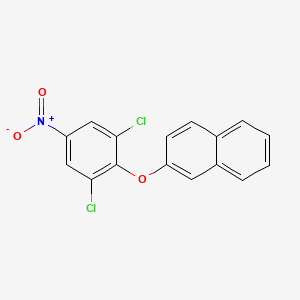
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
